3-Isopropoxybenzoyl chloride
Overview
Description
The compound 3-Isopropoxybenzoyl chloride, while not directly synthesized or analyzed in the provided papers, is related to various benzoyl chloride derivatives and their applications in polymer and heterocyclic compound synthesis. These papers discuss the synthesis of different benzoyl chloride derivatives and their subsequent reactions to form various compounds, which can provide insight into the behavior of similar compounds like 3-Isopropoxybenzoyl chloride.
Synthesis Analysis
The synthesis of poly(3-hydroxybenzoate) involved the condensation of 3-(trimethylsiloxy)benzoyl chloride, which is a process that could be analogous to the synthesis of polymers using 3-Isopropoxybenzoyl chloride . The stereoselective synthesis of the 2-Isopropenyl-2,3-dihydrobenzofuran nucleus also highlights the use of benzoyl chloride derivatives in complex organic syntheses . These methods demonstrate the versatility of benzoyl chloride derivatives in synthesizing a wide range of chemical structures.
Molecular Structure Analysis
The molecular structure of benzoyl chloride derivatives plays a crucial role in their reactivity and the properties of the resulting compounds. For instance, the crystalline structure of poly(3-hydroxybenzoate) could only be obtained by solvent-induced crystallization, which suggests that the molecular structure of the monomer affects the polymerization process . Similarly, the structure of 3-Isopropoxybenzoyl chloride would influence its reactivity and the properties of the polymers or other compounds it forms.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzoyl chloride derivatives. For example, the synthesis of new liquid crystalline compounds involved the reaction of substituted phenyl derivatives with hydroxylamine hydrochloride . The synthesis of 1-arylindazole-3-carboxamides used a Buchwald–Hartwig intramolecular cyclization, which is a reaction that could potentially be applied to 3-Isopropoxybenzoyl chloride derivatives . These reactions showcase the chemical versatility of benzoyl chloride derivatives in forming heterocyclic compounds and other complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl chloride derivatives are influenced by their molecular structure. The glass transition and melting points of poly(3-hydroxybenzoate) were determined using differential scanning calorimetry, indicating the importance of these properties in the application of the synthesized polymers . The mesomorphic properties of synthesized liquid crystalline compounds and the optical properties of organic dyes further illustrate the diverse physical and chemical characteristics that can be achieved through the synthesis and modification of benzoyl chloride derivatives.
Scientific Research Applications
1. Binding to Anion Transport Proteins
3-Isopropoxybenzoyl chloride has potential relevance in studies involving the binding of hydroxybenzoic acids to anion transport proteins in human erythrocytes. These acids, including similar compounds to 3-isopropoxybenzoyl chloride, demonstrate the ability to displace chloride from binding sites on these proteins, indicating specific molecular interactions and potential applications in medicinal chemistry (Minami, Price, & Cutler, 1992).
2. Polymer Synthesis
In polymer chemistry, derivatives of 3-isopropoxybenzoyl chloride are used in the synthesis of linear and branched poly(3-hydroxybenzoates). These polymers exhibit interesting properties like solubility in various solvents and potential for creating amorphous or crystalline structures, essential for developing new materials (Kricheldorf, Zang, & Schwarz, 1982).
3. Photovoltaic Device Improvement
In the field of renewable energy, derivatives similar to 3-isopropoxybenzoyl chloride have been linked to graphene oxide to improve the performance of organic bulk heterojunction photovoltaic devices. Such modifications significantly enhance power conversion efficiency, demonstrating the compound's potential in energy-related applications (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Safety And Hazards
properties
IUPAC Name |
3-propan-2-yloxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIMBZGVPVKFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406368 | |
Record name | 3-isopropoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxybenzoyl chloride | |
CAS RN |
214847-64-0 | |
Record name | 3-isopropoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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